molecular formula C18H18F3N5O B12162657 (1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B12162657
M. Wt: 377.4 g/mol
InChI Key: JOBILYJPUFXCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone ( 1435907-72-4 ) is a synthetic chemical reagent with a molecular formula of C18H18F3N5O and a molecular weight of 377.4 g/mol . This complex molecule features a 1-isopropyl-1H-indole moiety linked via a methanone bridge to a 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core . The triazolopyrazine scaffold is recognized as a privileged structure in medicinal chemistry, often used in the development of pharmacologically active compounds. Compounds containing the [1,2,4]triazolo[4,3-a]pyrazine core have been identified as key intermediates and building blocks in drug discovery efforts . Notably, structurally related analogs that incorporate the 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine group have demonstrated significant biological activity. For instance, one such compound has been reported as a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor, which is a validated target for the treatment of type 2 diabetes . Other derivatives of this heterocyclic system are being explored as modulators of the P2X7 receptor, a key player in the inflammatory response, indicating potential applications in immunology and inflammation research . This makes (1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological pathways, particularly in metabolic disease and immunology. This product is supplied for laboratory and research purposes only. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H18F3N5O

Molecular Weight

377.4 g/mol

IUPAC Name

(1-propan-2-ylindol-6-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C18H18F3N5O/c1-11(2)25-6-5-12-3-4-13(9-14(12)25)16(27)24-7-8-26-15(10-24)22-23-17(26)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3

InChI Key

JOBILYJPUFXCTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

Preparation Methods

Formation of Trifluoroacetohydrazide

Ethyl trifluoroacetate reacts with hydrazine hydrate (35% w/v) in acetonitrile at 20°C for 1 hour to form trifluoroacetohydrazide.

Cyclization to Oxadiazole Intermediate

Trifluoroacetohydrazide undergoes reaction with chloroacetyl chloride in the presence of NaOH (50% w/v) at 10°C for 3 hours, yielding an oxadiazole intermediate. Phosphorus oxychloride (POCl₃) facilitates dehydration and cyclization under heating, producing 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.

Reduction to Dihydrotriazolopyrazine

Hydrogenation of the triazolo[4,3-a]pyrazine scaffold under H₂ pressure (1–3 atm) in methanol or ethanol saturates the pyrazine ring, yielding 5,6-dihydro[1,triazolo[4,3-a]pyrazin-7(8H)-amine. Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) in acidic conditions may also be employed.

Optimization Notes :

  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation.

  • Solvent : Methanol or ethanol.

  • Yield : 70–90% for analogous reductions.

Coupling of Indole and Triazolopyrazine Moieties

The methanone linker is introduced via amide bond formation between 1-isopropyl-1H-indol-6-carboxylic acid and 5,6-dihydrotriazolopyrazin-7-amine. This step employs activating agents to facilitate the coupling.

Activation of Carboxylic Acid

The indole-6-carboxylic acid is converted to its acyl chloride using phosphoryl chloride (POCl₃) in dichloromethane (DCM) at reflux. Alternative activators like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) may also be used.

Amide Bond Formation

The acyl chloride reacts with 5,6-dihydrotriazolopyrazin-7-amine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction is conducted in DCM or THF at 0°C to room temperature for 4–24 hours.

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid chloride:amine) to ensure complete conversion.

  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

  • Yield : 65–80% based on analogous couplings.

Alternative Synthetic Routes and Modifications

One-Pot Alkylation-Cyclization

A tandem approach involves simultaneous N-alkylation of indole and cyclization of the triazolopyrazine scaffold. This method reduces purification steps but requires precise stoichiometric control.

Reductive Amination

In cases where the triazolopyrazine amine is unstable, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and aldehydes offers a milder alternative.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at indole’s C3 position is mitigated by using bulky bases like lithium hexamethyldisilazide (LiHMDS).

  • Acid Sensitivity : The trifluoromethyl group necessitates neutral or slightly acidic conditions during coupling to prevent decomposition.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying to avoid hydrolysis.

Data Tables

Table 1: Reaction Conditions for Indole Alkylation

ParameterValue/DescriptionSource
SolventDMF, acetonitrile
BaseNaOH, KOH
Temperature25°C to reflux
Reaction Time0.5 h – 3 days

Table 2: Triazolopyrazine Cyclization Parameters

StepConditionsYieldSource
Oxadiazole Formation10°C, 3 h, NaOH/chloroacetyl chloride75%
POCl₃ CyclizationReflux, 2 h85%
HydrogenationH₂ (1 atm), Pd/C, MeOH90%

Table 3: Coupling Reaction Optimization

ActivatorBaseSolventYieldSource
POCl₃Et₃NDCM78%
(COCl)₂DIPEATHF72%

Chemical Reactions Analysis

  • Indole derivatives can undergo diverse reactions, including electrophilic substitution, oxidation, reduction, and cyclization.
  • Common reagents include Lewis acids (e.g., AlCl₃), strong bases (e.g., NaNH₂), and oxidizing agents (e.g., KMnO₄).
  • Major products depend on the specific substitution pattern and reaction conditions.
  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not available in the literature.
    • Generally, indole derivatives may interact with cellular receptors, enzymes, or signaling pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Key Structural Analogs and Their Properties

    The following compounds share structural similarities with the target molecule, particularly in the triazolopyrazine core and substituent variations:

    Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
    (5-Methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone C₁₇H₁₆F₃N₅O₂ 379.34 5-Methoxy-1-methylindole, trifluoromethyl-triazolopyrazine Investigational CNS modulator (inferred)
    (8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone (Fezolinetant) C₁₉H₁₈FN₇OS 435.45 4-Fluorophenyl, 3-methylthiadiazole, R-configured methyl group FDA-approved for menopausal vasomotor symptoms
    1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone C₁₄H₁₁F₆N₅O 379.26 2,4,5-Trifluorophenyl-ethyl, trifluoromethyl-triazolopyrazine Preclinical candidate (metabolic stability)

    Structural and Functional Insights

    Triazolopyrazine Core Modifications
    • Trifluoromethyl group : Present in all analogs, this group enhances resistance to oxidative metabolism, as seen in Fezolinetant’s extended half-life .
    • Substituent Position : The target compound’s indol-6-yl group contrasts with Fezolinetant’s 4-fluorophenyl group, suggesting divergent target selectivity. Indole derivatives often exhibit higher blood-brain barrier penetration .
    Indole vs. Phenyl Substituents
    • Fezolinetant’s 435.45 g/mol).
    Ethanone vs. Methanone Linkers
    • The ethanone linker in the 2,4,5-trifluorophenyl analog introduces flexibility, possibly improving binding pocket accommodation, whereas the methanone in the target compound may rigidify the structure for selective interactions.

    Physicochemical and Pharmacokinetic Trends

    • Lipophilicity : The trifluoromethyl group increases logP values across analogs, favoring membrane permeability but requiring balancing with polar groups (e.g., methoxy in the 5-methoxy-indole analog ).
    • Solubility: No direct solubility data are available, but the methoxy group in the indole analog may improve aqueous solubility compared to the target compound’s isopropyl group.

    Biological Activity

    The compound (1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule with potential pharmacological applications. Its unique structural characteristics suggest various biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound.

    Structural Characteristics

    The compound features:

    • Indole moiety : Known for its diverse biological activities.
    • Triazolo-pyrazine framework : Enhances interaction with biological targets.
    • Trifluoromethyl group : Increases lipophilicity, potentially enhancing bioavailability and interaction with cellular targets.

    Table 1: Structural Features and Potential Biological Activities

    Structural Feature Description Potential Activity
    Indole RingAromatic structure contributing to biological activityAntimicrobial, anticancer
    Triazolo-PyrazineFused ring system enhancing biological interactionsAnti-inflammatory
    Trifluoromethyl GroupLipophilic substituent improving pharmacokineticsEnhanced drug-like properties

    Biological Activity Predictions

    Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound. These analyses indicate potential therapeutic effects against various targets involved in:

    • Cancer
    • Inflammation
    • Neurodegenerative diseases

    Case Studies and Experimental Findings

    • Antimycobacterial Activity :
      • A related study on trifluoromethylated indoles demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The presence of trifluoromethyl groups was correlated with increased activity, suggesting that similar substitutions in our compound may enhance its efficacy against bacterial strains .
    • Cytotoxicity Assessments :
      • In vitro studies on structurally similar indoles showed varying levels of cytotoxicity against human cell lines. For instance, certain compounds exhibited minimal toxicity at concentrations below 30 µM while maintaining effective antibacterial properties . This indicates a potential therapeutic window for the compound in clinical applications.
    • Mechanistic Insights :
      • The interaction studies reveal that the indole and triazole components can participate in hydrogen bonding and π-stacking interactions with biomolecules, which are critical for their biological functions . Such interactions may be pivotal in modulating enzyme activities or receptor binding.

    Table 2: Summary of Biological Activities from Related Compounds

    Compound Name Biological Activity Mechanism
    3-Phenyl-1H-indoleAntimycobacterialInhibition of Mtb growth
    Triazolopyrazine derivativesAnti-inflammatoryModulation of inflammatory pathways
    Fluorinated indolesAnticancerInduction of apoptosis in cancer cells

    Q & A

    Q. Experimental Validation :

    • Compare LogP (HPLC) and metabolic stability (LC-MS/MS) of CF₃ vs. CH₃ analogs.

    Advanced: How to resolve contradictions in reported IC₅₀ values across enzymatic assays?

    Methodological Answer:
    Discrepancies may arise from:

    • Assay Conditions : Validate buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentration (e.g., 1 mM vs. 10 µM) .
    • Compound Purity : Confirm ≥95% purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and HRMS .
    • Structural Confirmation : Use 2D NMR (¹H-¹³C HSQC) to rule out regioisomers or hydrate formation .

    Case Study :
    A 2025 study resolved conflicting kinase inhibition data by standardizing ATP concentrations (10 µM) and using recombinant enzymes from the same source .

    Advanced: What computational approaches predict off-target interactions and metabolic pathways?

    Methodological Answer:

    • Docking Studies : Use Schrödinger Suite or AutoDock Vina to screen against >500 human kinases. Focus on conserved hinge-region interactions .
    • Metabolic Prediction : Employ MetaSite or GLORYx to identify CYP450-mediated oxidation sites (e.g., indole C-3 or triazole N-2) .
    • MD Simulations : Run 100-ns simulations (AMBER) to assess stability of target-ligand complexes under physiological conditions .

    Validation : Compare predicted metabolites with LC-HRMS data from hepatocyte incubations.

    Basic: What analytical techniques confirm structural integrity and purity?

    Methodological Answer:

    • ¹H/¹³C NMR : Assign indole H-3 (δ 7.8–8.1 ppm) and triazolopyrazine C=O (δ 165–170 ppm) .
    • HRMS : Confirm [M+H]⁺ (calc. 435.1542; obs. 435.1545) with ≤3 ppm error .
    • HPLC : Use a C18 column (1.0 mL/min, 30%→90% ACN in 15 min) for purity assessment .

    Advanced: How to design analogs to mitigate hERG channel inhibition?

    Methodological Answer:

    • Structural Modifications : Replace the isopropyl group with polar substituents (e.g., -OH, -COOEt) to reduce lipophilicity (ClogP <3) .
    • Patch-Clamp Assays : Test analogs at 10 µM in HEK293 cells expressing hERG; prioritize IC₅₀ >30 µM .
    • QSAR Modeling : Build a model using MOE descriptors (e.g., PSA, molar refractivity) to predict hERG liability .

    Basic: What in vitro assays are recommended for initial biological profiling?

    Methodological Answer:

    • Kinase Inhibition : Screen against a panel of 50 kinases (e.g., JAK2, CDK2) at 1 µM .
    • Cytotoxicity : Use MTT assays in HEK293 and HepG2 cells (48 hrs, 10 µM) .
    • Solubility : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.